

Best practices for long-term storage of Capivasertib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Capivasertib**

Cat. No.: **B1684468**

[Get Quote](#)

Technical Support Center: Capivasertib

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **Capivasertib**, alongside troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid **Capivasertib**?

A1: For long-term stability, solid **Capivasertib** powder should be stored at -20°C for up to 3 years. For shorter durations, it can be stored at 4°C for up to 2 years.[\[1\]](#) It is crucial to store the compound in a tightly sealed container to protect it from moisture.

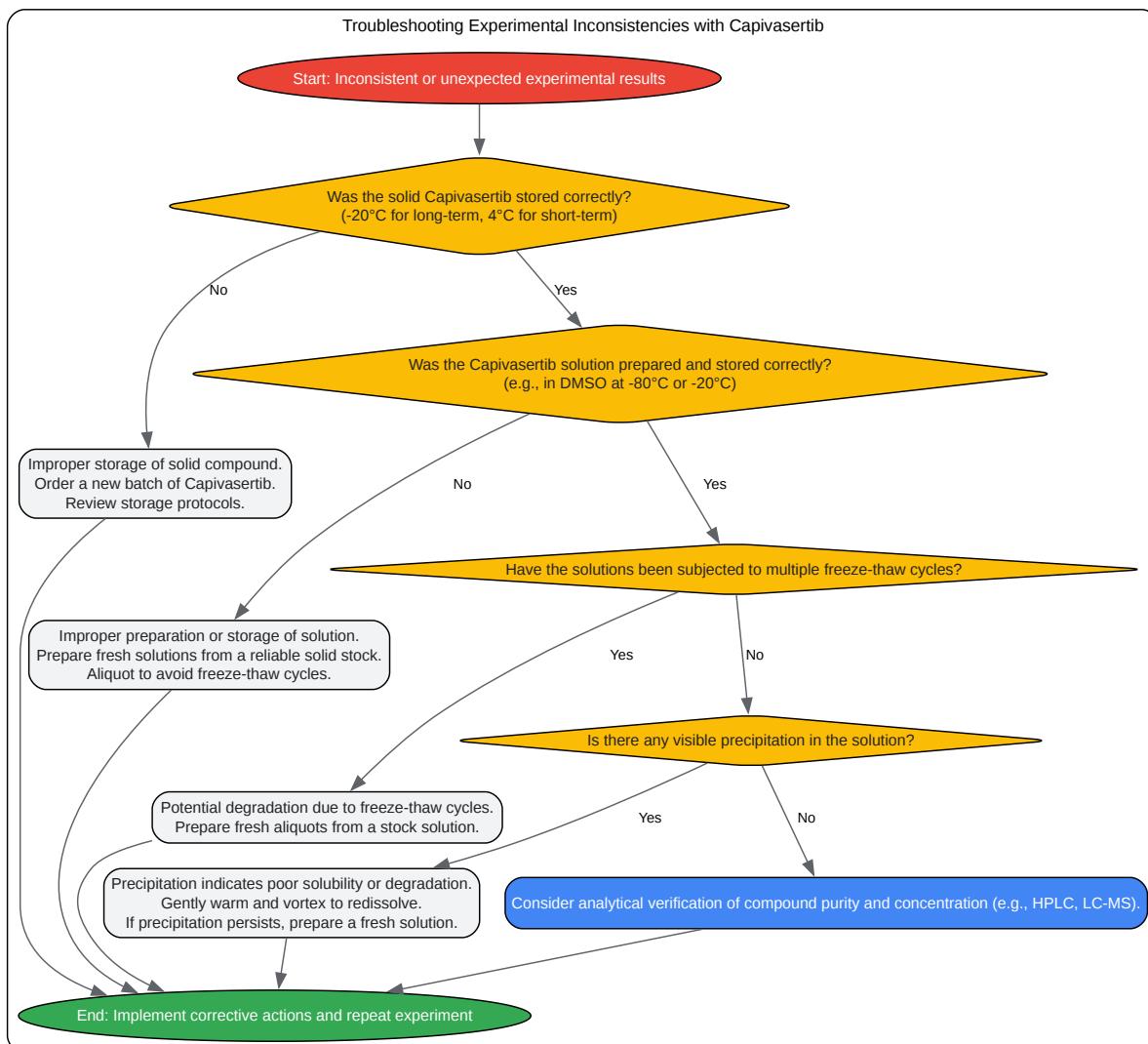
Q2: How should I store **Capivasertib** once it is dissolved in a solvent?

A2: The stability of **Capivasertib** in solution is dependent on the solvent and storage temperature. For long-term storage, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. In DMSO, **Capivasertib** solutions can be stored at -80°C for up to 1 year or at -20°C for up to 6 months.[\[1\]](#) The stability of compounds in DMSO can be compound-specific, and for critical experiments, using freshly prepared solutions is advisable.[\[2\]](#)

Q3: Can I store **Capivasertib** solutions at room temperature?

A3: It is not recommended to store **Capivasertib** solutions at room temperature for extended periods. A stability study in human plasma showed that at 22°C (room temperature), **Capivasertib** is stable for at least 6 hours.^[3] For any storage longer than a typical workday, refrigeration or freezing is recommended.

Q4: What are the signs that my **Capivasertib** may have degraded?


A4: Visual signs of degradation in solid **Capivasertib** can include a change in color or clumping of the powder. For solutions, precipitation upon thawing can indicate instability. The most reliable way to assess degradation is through analytical methods such as HPLC, which can reveal the presence of degradation products and a decrease in the purity of the parent compound. If you observe unexpected or inconsistent results in your experiments, improper storage and subsequent degradation of **Capivasertib** should be considered as a potential cause.

Q5: What are the known degradation pathways for **Capivasertib**?

A5: Forced degradation studies have shown that **Capivasertib** is susceptible to degradation under acidic, alkaline, oxidative (peroxide), and thermal stress.^{[4][5][6]} This suggests that exposure to strong acids, bases, oxidizing agents, and high temperatures should be avoided during storage and handling.

Troubleshooting Guide: Storage and Stability Issues

This guide is intended to help researchers troubleshoot experimental issues that may be related to the storage and handling of **Capivasertib**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Capivasertib** storage issues.

Data Presentation: Storage Conditions Summary

The following table summarizes the recommended storage conditions for **Capivasertib** in both solid and solution forms based on available data.

Form	Solvent	Temperature	Duration	Reference
Solid (Powder)	N/A	-20°C	3 years	[1][7]
N/A	4°C	2 years	[1]	
N/A	20-25°C (68-77°F)	Not specified for long-term; used for pharmaceutical products	[8]	
Solution	DMSO	-80°C	1 year	[1][7]
DMSO	-20°C	6 months	[1]	
Ethanol	-80°C	1 year	[7]	
Human Plasma	-60°C	1 month	[3]	
Human Plasma	4°C	24 hours	[3]	
Human Plasma	22°C	6 hours	[3]	

Experimental Protocols

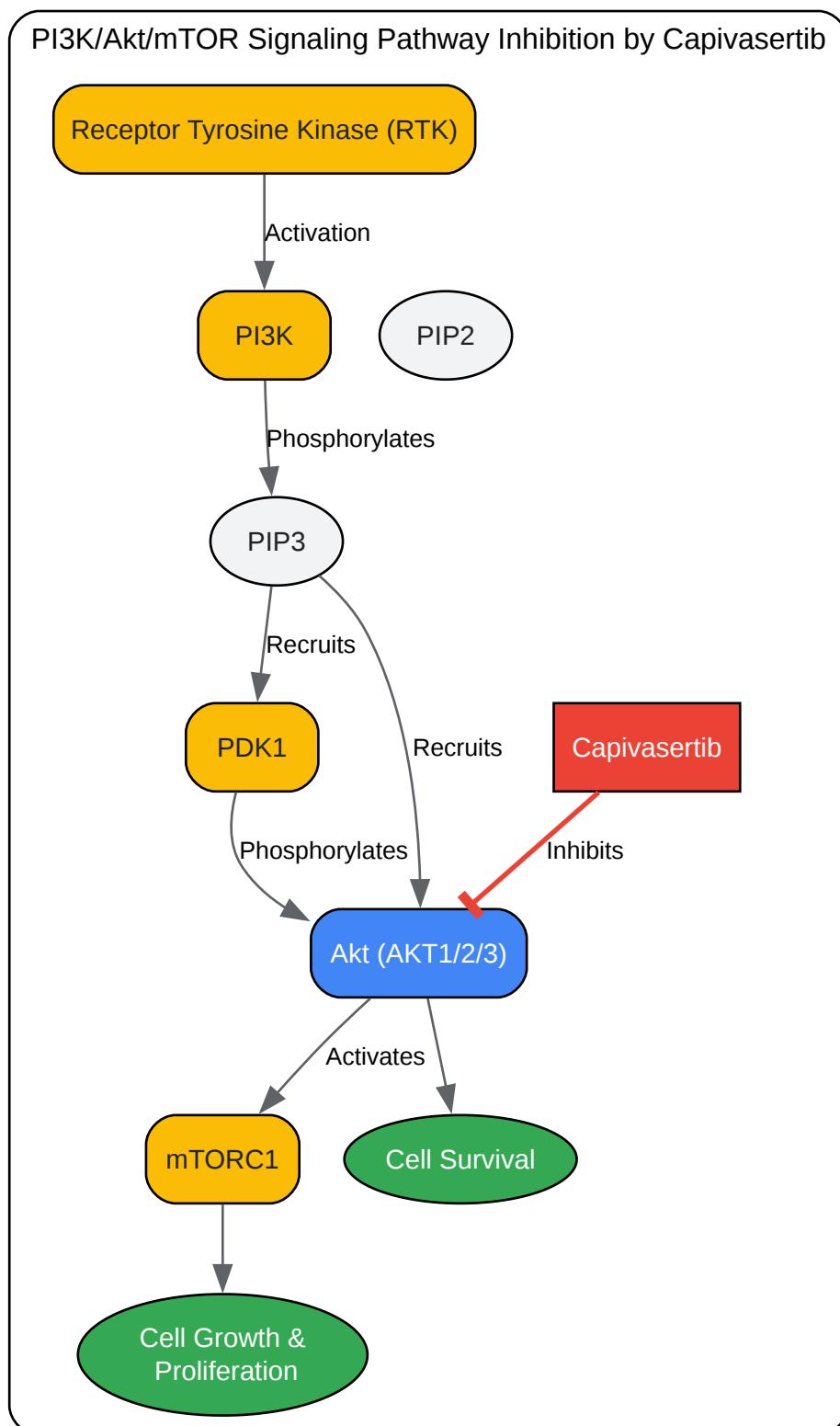
1. Protocol for Stability-Indicating HPLC Method

This protocol is adapted from a validated method for the estimation of **Capivasertib** and its degradation products.[4][5][9][10]

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Kromasil C18 (150 mm x 4.6 mm, 5µm).[5][9]
- Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and 0.1% Triethylamine, with the pH adjusted to 2.5 using Formic acid.[5][9]
- Flow Rate: 1.2 mL/min.[5][9]

- Detection Wavelength: 257 nm.[5][9]
- Procedure:
 - Prepare a standard stock solution of **Capivasertib** in a suitable solvent (e.g., Methanol or the mobile phase).
 - Prepare working solutions by diluting the stock solution with the mobile phase to fall within the linear range of the assay (e.g., 50-300 µg/mL).[4][5]
 - Inject the sample into the HPLC system.
 - The retention time for **Capivasertib** is approximately 3.35 minutes under similar conditions.[4]
 - Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent **Capivasertib** compound.

2. Protocol for Forced Degradation Study


This protocol outlines the conditions for inducing degradation of **Capivasertib** to test the specificity of stability-indicating analytical methods.[6]

- Preparation of Sample Stock Solution: Accurately weigh and dissolve **Capivasertib** in a suitable diluent to a known concentration.
- Acid Degradation:
 - To an aliquot of the stock solution, add 0.1N HCl.
 - Reflux the solution at 50°C for 2 hours.
 - Cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.
 - Dilute to the final volume with the diluent.
- Alkali Degradation:

- To an aliquot of the stock solution, add 0.1N NaOH.
- Reflux the solution at 50°C for 2 hours.
- Cool the solution and neutralize it with an equivalent amount of 0.1N HCl.
- Dilute to the final volume with the diluent.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).
 - Keep the solution at room temperature for a specified period (e.g., 24 hours).
 - Dilute to the final volume with the diluent.
- Thermal Degradation:
 - Expose the solid **Capivasertib** powder to dry heat at a specified temperature (e.g., 60°C) for a defined period.
 - Alternatively, reflux a solution of **Capivasertib** at a high temperature.
 - Prepare a sample for analysis by dissolving the heat-treated solid or diluting the heated solution.
- Analysis: Analyze all stressed samples using a stability-indicating HPLC method (as described above) to separate and quantify the degradation products.

Signaling Pathway

Capivasertib is a potent and selective pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).^[11] It functions by blocking the phosphorylation of downstream AKT substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.^{[12][13][14]}

[Click to download full resolution via product page](#)

Caption: **Capivasertib** inhibits the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC-UV Method for Capivasertib Quantification in Human Plasma [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. researchgate.net [researchgate.net]
- 7. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Best practices for long-term storage of Capivasertib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684468#best-practices-for-long-term-storage-of-capivasertib\]](https://www.benchchem.com/product/b1684468#best-practices-for-long-term-storage-of-capivasertib)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com